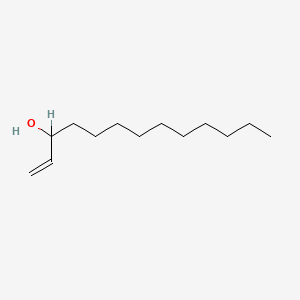![molecular formula C12H4Br2N2O6S B8706967 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE CAS No. 256937-42-5](/img/structure/B8706967.png)
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE
Descripción general
Descripción
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is a chemical compound with the molecular formula C12H4Br2N2O6S and a molecular weight of 464.04 g/mol. It is a useful research compound, often utilized in various scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE typically involves a multi-step process. One common method includes the treatment of 2,8-dibromo-3,7-dinitrodibenzothiophene-5-oxide with an oxidizing agent such as sodium periodate or ruthenium (III) chloride in a heterogeneous solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water) at temperatures ranging from 15-75°C. The reaction is monitored by thin-layer chromatography (TLC) until completion, yielding 2,8-dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide as the isolated product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate or ruthenium (III) chloride.
Reduction: Reduction can be achieved using powdered iron, tin (II) chloride, zinc metal, or palladium on charcoal with hydrogen in alcoholic solvents such as methyl alcohol, ethyl alcohol, or propyl alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, ruthenium (III) chloride.
Reducing Agents: Powdered iron, tin (II) chloride, zinc metal, palladium on charcoal with hydrogen.
Solvents: Acetonitrile, carbon tetrachloride, water, methyl alcohol, ethyl alcohol, propyl alcohol.
Major Products Formed
Oxidation: this compound.
Reduction: 2,8-Dibromo-5,5-dioxo-5H-5λ6-dibenzothiophene-3,7-diamine.
Aplicaciones Científicas De Investigación
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Medicine: Research into its potential therapeutic uses and interactions with biological systems.
Industry: Utilized in the development of materials for electronic and optoelectronic applications.
Mecanismo De Acción
The mechanism of action of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE involves its interaction with molecular targets and pathways within a given system. For example, in the context of additive engineering for tin-based perovskite solar cells, the compound helps improve the structure and optoelectronic properties of the perovskite films by inhibiting the oxidation of Sn2+ and passivating grain boundary defects .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dibromodibenzothiophene: A double brominated derivative of dibenzothiophene, used as a building block for further synthesis.
3,7-Dibromodibenzothiophene 5,5-dioxide: Prepared by brominating dibenzothiophene 5,5-dioxide with N-Bromosuccinimide (NBS) in concentrated sulfuric acid.
3,7-Diamino-2,8-dimethyldibenzothiophene Sulfone: Contains similar structural features and is used in various chemical applications.
Propiedades
Número CAS |
256937-42-5 |
|---|---|
Fórmula molecular |
C12H4Br2N2O6S |
Peso molecular |
464.04 g/mol |
Nombre IUPAC |
2,8-dibromo-3,7-dinitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H4Br2N2O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H |
Clave InChI |
OIJZZIYHKYBRHO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
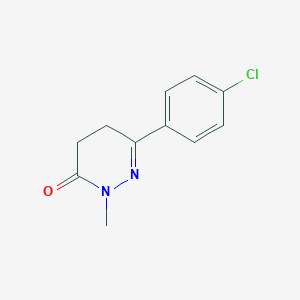
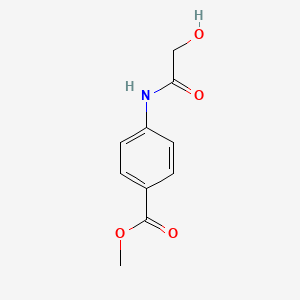
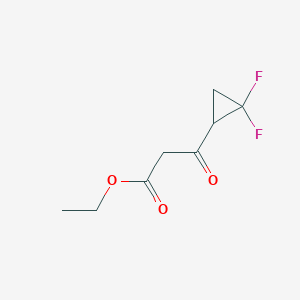
![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)
![1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8706907.png)
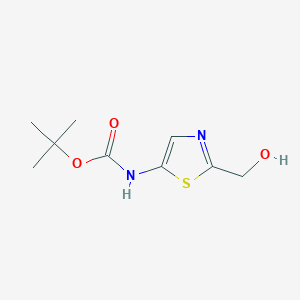
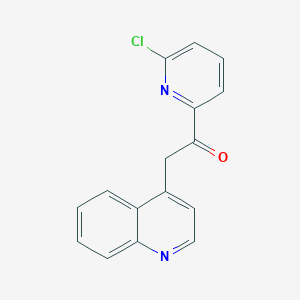
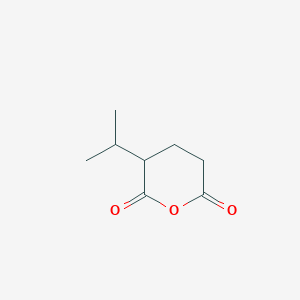

![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
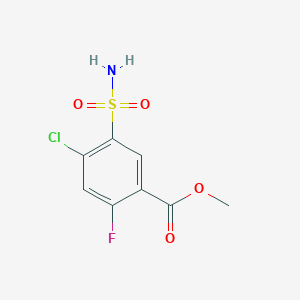
![5,12-Dihydro-benzo[b]phenazine](/img/structure/B8706979.png)

